テルコナゾール-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terconazole is a triazole antifungal agent developed to combat fungal infections by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. Its effectiveness spans a broad spectrum of yeast and mycelium-forming fungi, making it a critical tool in the treatment of various fungal diseases. The specificity of terconazole towards fungal cytochrome P-450 enzymes, as opposed to mammalian ones, underlines its targeted action and therapeutic utility (van Cutsem et al., 1983).

Synthesis Analysis

The synthesis of terconazole involves the creation of a novel triazole ketal, achieved through the strategic incorporation of a triazole ring, aiming for enhanced antifungal activity compared to earlier azoles. This synthetic route emphasizes the design towards improving specificity and potency against fungal pathogens (Heeres et al., 1983).

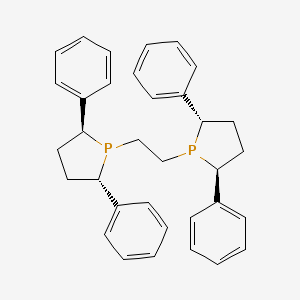

Molecular Structure Analysis

The molecular architecture of terconazole is characterized by the presence of a triazole ring, which is instrumental in its mode of action against fungal cells. The triazole ring interacts with the fungal cytochrome P-450 enzyme, leading to the inhibition of ergosterol synthesis. This interaction is crucial for the antifungal activity of terconazole, with its structure tailored for a strong affinity towards fungal enzymes over mammalian counterparts, thereby offering a therapeutic advantage by minimizing host toxicity (Cauwenbergh & Vanden Bossche, 1989).

Chemical Reactions and Properties

Terconazole's chemical behavior, especially in the context of oxidation and reduction processes, has been studied using cyclic voltammetry and differential pulse voltammetry. These studies reveal that terconazole is not reducible within a typical potential window on various electrode materials but is oxidizable in aqueous solutions. This oxidization occurs in two steps attributed to the presence of a piperazine ring in the molecule, indicating two redox centers at the tertiary nitrogen atoms (Fischer et al., 2020).

Physical Properties Analysis

The analysis of terconazole's physical properties, particularly its interaction with light and materials, has not been explicitly covered in the cited literature. However, its synthesis and structural features suggest a compound with defined spectral characteristics and stability profiles, essential for its formulation and therapeutic application.

Chemical Properties Analysis

Terconazole's chemical properties, including its reactivity and stability under various conditions, have been a subject of study. The compound exhibits significant stability, only undergoing degradation under specific conditions such as acid hydrolysis and oxidation. This stability is a critical attribute for its efficacy as an antifungal agent, ensuring its integrity in biological systems and pharmaceutical formulations (Chavan et al., 2018).

科学的研究の応用

抗真菌薬

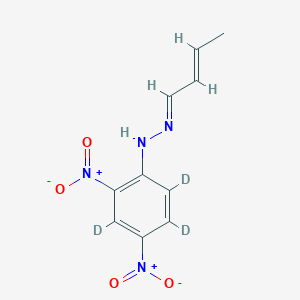

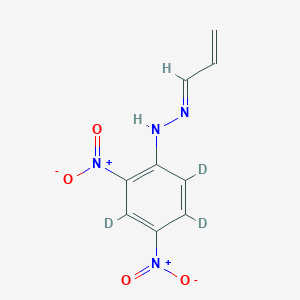

テルコナゾールは主にアゾール系抗真菌薬として知られています {svg_1}. これは、真菌感染症、特にカンジダ属によって引き起こされる感染症の治療に使用されます {svg_2}.

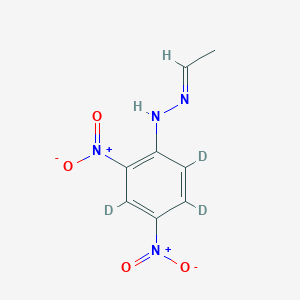

2. 抗有糸分裂薬処理耐性癌細胞における細胞毒性の増強 最近の研究では、テルコナゾールが抗有糸分裂薬処理耐性癌細胞における細胞毒性を増強できることが示されています {svg_3}. 具体的には、ビンクリスチン (VIC) 処理 P-糖タンパク質 (P-gp) 過剰発現薬剤耐性 KBV20C 癌細胞における細胞毒性を増強することが明らかになっています {svg_4}.

3. 癌細胞における細胞周期停止の誘導 テルコナゾールは、P-gp 過剰発現耐性癌細胞において細胞周期停止を誘導することが明らかになっています {svg_5}. これは、細胞の分裂と増殖を停止させることができることを意味し、癌治療において重要なステップです {svg_6}.

癌細胞におけるアポトーシスの増加

細胞周期停止を誘導することに加えて、テルコナゾールは癌細胞におけるアポトーシスも増加させることが明らかになっています {svg_7}. アポトーシスは、プログラムされた細胞死のプロセスであり、癌細胞でこのプロセスを誘導することで、疾患の拡散を阻止するのに役立ちます {svg_8}.

P-糖タンパク質 (P-gp) の阻害

テルコナゾールは、P-gp 阻害活性があることが明らかになっています {svg_9}. P-gp は、細胞から異物を排出するタンパク質であり、しばしば薬剤耐性癌細胞で過剰発現されています {svg_10}. テルコナゾールは、P-gp を阻害することにより、他の抗癌剤の有効性を高めるのに役立ちます {svg_11}.

併用療法における可能性

抗有糸分裂薬の細胞毒性を増強し、P-gp を阻害する能力により、テルコナゾールは、P-gp 過剰発現耐性癌の治療のために、他の抗癌剤と組み合わせて使用できる可能性があります {svg_12}. これは、癌治療の有効性を高め、薬剤耐性を克服するのに役立ちます {svg_13}.

作用機序

Target of Action

Terconazole-d4, a deuterium-labeled variant of Terconazole , primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key sterol in most pathogenic fungi .

Mode of Action

Terconazole-d4 exerts its antifungal activity by disrupting the normal fungal cell membrane permeability . It inhibits the cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a decrease or inhibition of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by Terconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, Terconazole-d4 prevents the conversion of lanosterol to ergosterol . This results in an increase in membrane permeability and altered membrane enzyme activity , disrupting the normal functioning of the fungal cell.

Pharmacokinetics

Approximately 5–16% of Terconazole administered intravaginally is absorbed into the systemic circulation . In normal healthy volunteers, mean peak serum Terconazole levels of 0.01 mg/ml were measured at 7 hours after administration . Peak levels are similar after multiple dosing, and in women with vaginitis . Systemically absorbed drug is rapidly metabolized by the liver and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of Terconazole-d4’s action primarily involve the disruption of the fungal cell membrane and inhibition of fungal growth . By depleting ergosterol in the fungal membrane, Terconazole-d4 disrupts the structure and many functions of the fungal membrane . This leads to an increase in membrane permeability and altered membrane enzyme activity , ultimately inhibiting fungal growth.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Terconazole-d4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the synthesis of the deuterated precursor compound and the subsequent coupling reaction to form Terconazole-d4.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2-nitropropane", "Deuterated 2,4-dichlorobenzyl chloride", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol", "Deuterated sodium borohydride", "Deuterated hydrochloric acid", "Deuterated sodium hydroxide", "Deuterated acetic acid", "Deuterated triethylamine", "Deuterated chloroform", "Deuterated methanol", "Deuterated water" ], "Reaction": [ "Step 1: Synthesis of deuterated precursor compound", "a. Deuterated benzaldehyde is reacted with deuterated 2-nitropropane in the presence of deuterated sodium borohydride to form deuterated 2-methyl-2-nitro-1-phenylethanol.", "b. Deuterated 2-methyl-2-nitro-1-phenylethanol is then reacted with deuterated 2,4-dichlorobenzyl chloride in the presence of deuterated triethylamine to form deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane.", "Step 2: Coupling reaction to form Terconazole-d4", "a. Deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane is reacted with deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone in the presence of deuterated sodium hydroxide to form deuterated Terconazole-d4.", "b. The final product is purified using a combination of deuterated chloroform, deuterated methanol, and deuterated water." ] } | |

CAS番号 |

1398065-50-3 |

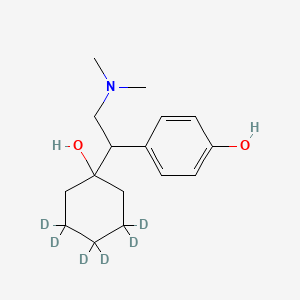

分子式 |

C₂₆H₂₇D₄Cl₂N₅O₃ |

分子量 |

536.49 |

同義語 |

(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)